2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic organic compound featuring an azide group attached to a methyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of a suitable precursor with sodium azide. One common method includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative, followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk associated with handling azides, which are known for their explosive nature.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in the Huisgen cycloaddition to form triazoles.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Photochemical Conditions: For cycloaddition reactions involving the azide group.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Scientific Research Applications
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active triazoles.
Industry: Utilized in the development of advanced materials, including polymers and explosives, due to the high energy content of the azide group.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole largely depends on the specific application. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry for labeling biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
2-(Azidomethyl)-1,3,4-oxadiazole: Lacks the methyl group, resulting in different reactivity and applications.
5-Methyl-1,3,4-oxadiazole: Lacks the azidomethyl group, making it less reactive in cycloaddition reactions.
2-(Azidomethyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group, which alters its physical and chemical properties.
Uniqueness: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the azidomethyl and methyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in applications requiring high energy and specific reactivity, such as in the synthesis of energetic materials and bioorthogonal chemistry.
Properties
IUPAC Name |
2-(azidomethyl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPQPZBCPCGWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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